

# Foreword: Navigating the Landscape of a Sparsely Characterized Compound

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## Compound of Interest

Compound Name: *3-Ethoxy-4-propoxybenzoic acid*

Cat. No.: *B3143259*

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To our fellow researchers and drug development professionals, this guide addresses the physical characteristics of **3-Ethoxy-4-propoxybenzoic acid** (CAS No. 52009-55-9). It is crucial to establish at the outset that this compound is not extensively documented in peer-reviewed literature. As such, experimental data regarding its specific physical properties are scarce.

This guide, therefore, adopts a dual-pronged approach rooted in practical laboratory science. Firstly, we will present the established and computed data for the target molecule. Secondly, where experimental data is absent, we will provide a comparative analysis of structurally similar compounds. This methodology allows us to build a predictive framework for its behavior and offers context for experimental design. The protocols detailed herein are designed as robust, self-validating systems for any researcher to generate definitive data for this compound.

## Section 1: Core Molecular Identity and Computed Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and structural properties. These values are the bedrock upon which all further experimental investigation is built.

### Structural and General Properties

**3-Ethoxy-4-propoxybenzoic acid** is a disubstituted benzoic acid derivative. The presence of two ether linkages—an ethoxy group at the C3 position and a propoxy group at the C4 position

—dictates its polarity, lipophilicity, and potential for hydrogen bonding. These features are critical in predicting its behavior in both biological and chemical systems.

The core identifiers for this compound are summarized below.

Property	Value	Source(s)
IUPAC Name	3-Ethoxy-4-propoxybenzoic acid	-
CAS Number	52009-55-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	224.25 g/mol	<a href="#">[2]</a>
Exact Mass	224.10485899	<a href="#">[2]</a>
Canonical SMILES	<chem>CCOC1=C(C=C(C=C1)C(=O)O)OCC</chem>	-

## Computed Physicochemical Data

Computational models provide valuable, albeit predictive, insights into a molecule's characteristics. The following data, derived from computational algorithms, offers a preliminary assessment of its behavior, which must be validated experimentally.

Computed Property	Predicted Value	Source(s)
Boiling Point (at 760 mmHg)	344.2 ± 22.0 °C	-
Flash Point	128.0 ± 15.8 °C	-
XLogP3 (Lipophilicity)	2.9	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	6	[2]
Topological Polar Surface Area	55.8 Å <sup>2</sup>	[2]

Expert Insight: The computed XLogP3 value of 2.9 suggests moderate lipophilicity. The single hydrogen bond donor (from the carboxylic acid) and four acceptors (the four oxygen atoms) indicate that while it can engage in hydrogen bonding, its overall solubility in aqueous media will likely be limited by the nonpolar character of the ethoxy and propoxy chains.

## Section 2: Thermal and Physical State Analysis

While direct experimental data for the melting point and appearance of **3-Ethoxy-4-propoxybenzoic acid** is not readily available, we can infer its likely properties by examining its structural precursors and analogs.

### Predicted Physical State

Based on its molecular weight and the properties of similar benzoic acid derivatives, **3-Ethoxy-4-propoxybenzoic acid** is expected to be a crystalline solid at standard temperature and pressure. Benzoic acid and its alkoxy derivatives are typically solids due to intermolecular hydrogen bonding and van der Waals forces.

### Melting Point: A Comparative Analysis

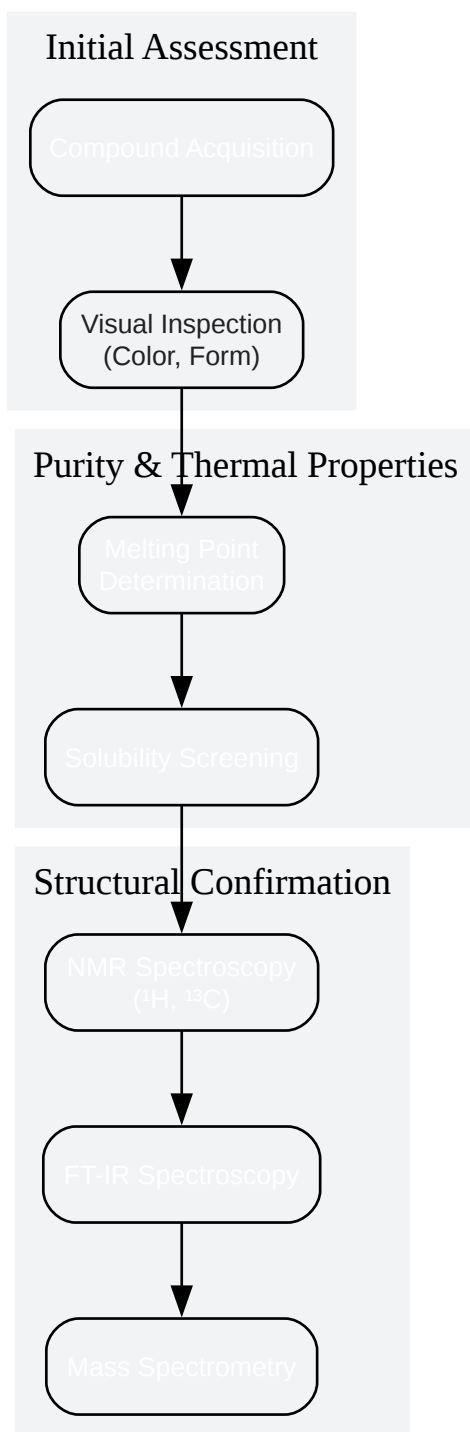
The melting point is a critical indicator of purity and molecular packing efficiency. To estimate a probable range for our target compound, we can analyze the melting points of its structural relatives.

Compound	Structure	Melting Point (°C)	Source(s)
3-Ethoxy-4-hydroxybenzoic acid	Ethoxy at C3, Hydroxy at C4	196 - 198	-
4-Propoxybenzoic acid	Propoxy at C4	148 - 151	-
3-Ethoxybenzoic acid	Ethoxy at C3	136 - 140	[4]
3-Ethoxy-4-propoxybenzoic acid	Ethoxy at C3, Propoxy at C4	(Not Reported)	-

Expert Insight: The precursor, 3-ethoxy-4-hydroxybenzoic acid, has a high melting point due to strong intermolecular hydrogen bonding from both the carboxylic acid and the phenolic hydroxyl group. Replacing the hydroxyl group with a less polar propoxy group eliminates one strong hydrogen bonding site. While the increase in molecular weight and chain length might slightly increase van der Waals forces, the loss of the phenolic hydrogen bond is expected to be the dominant factor. Therefore, the melting point of **3-Ethoxy-4-propoxybenzoic acid** is predicted to be lower than that of its hydroxy precursor (196-198 °C) and likely higher than that of 3-ethoxybenzoic acid. An experimental determination is essential for confirmation.

## Workflow for Physical Characterization

The logical flow for characterizing a new or sparsely documented compound like **3-Ethoxy-4-propoxybenzoic acid** is outlined below. This workflow ensures that foundational data is collected systematically before proceeding to more complex analyses.



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